
nickel(2+);phosphonato phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
nickel(2+);phosphonato phosphate is an inorganic compound with the molecular formula H₄O₇P₂.2Ni. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is formed by the reaction of diphosphoric acid with nickel(2+) ions, resulting in a salt where two nickel ions are coordinated with diphosphoric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of diphosphoric acid, nickel(2+) salt (1:2) involves a two-step process:
Reaction of Phosphoric Acid with Nickel Chloride: In the first step, phosphoric acid reacts with nickel chloride to form nickel(2+) phosphoric acid.
Crystallization: The resulting compound is then crystallized to obtain the final product, diphosphoric acid, nickel(2+) salt (1:2).
Industrial Production Methods
In industrial settings, the production of diphosphoric acid, nickel(2+) salt (1:2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce high-quality crystals suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
nickel(2+);phosphonato phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The nickel ions in the compound can participate in redox reactions, where they can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the nickel ions are replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with diphosphoric acid, nickel(2+) salt (1:2) include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the nickel ions in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nickel oxides, while reduction reactions may yield elemental nickel.
Aplicaciones Científicas De Investigación
nickel(2+);phosphonato phosphate has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: It is used in the synthesis of advanced materials, such as nickel-based alloys and ceramics.
Biology and Medicine:
Electrochemistry: It is used in electrochemical cells and batteries due to its unique electrochemical properties.
Mecanismo De Acción
The mechanism of action of diphosphoric acid, nickel(2+) salt (1:2) involves the interaction of nickel ions with various molecular targets and pathways. The nickel ions can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, the nickel ions can interact with proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Nickel(2+) sulfate: Similar to diphosphoric acid, nickel(2+) salt (1:2), nickel(2+) sulfate is another nickel-based compound with distinct properties and applications.
Nickel(2+) chloride: This compound is commonly used in various chemical reactions and industrial processes.
Nickel(2+) acetate: Known for its use in electroplating and as a catalyst in organic synthesis.
Uniqueness
nickel(2+);phosphonato phosphate is unique due to its specific coordination with diphosphoric acid, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
14448-18-1 |
|---|---|
Fórmula molecular |
Ni2O7P2 |
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
nickel(2+);phosphonato phosphate |
InChI |
InChI=1S/2Ni.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
Clave InChI |
OHPFZXJAABILIK-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ni+2].[Ni+2] |
Key on ui other cas no. |
14448-18-1 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















